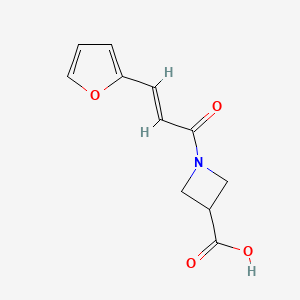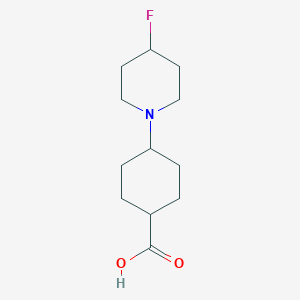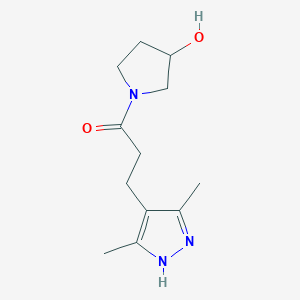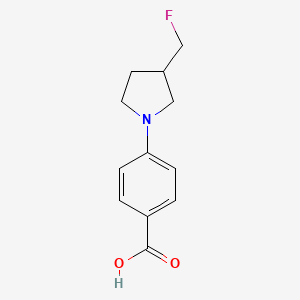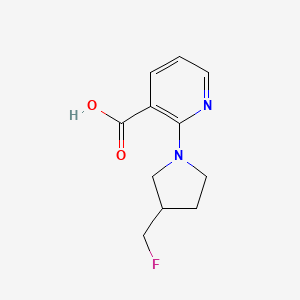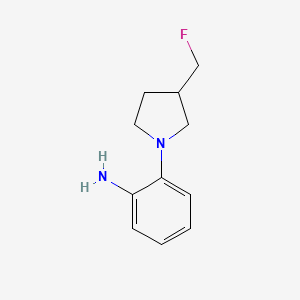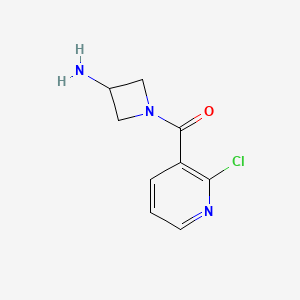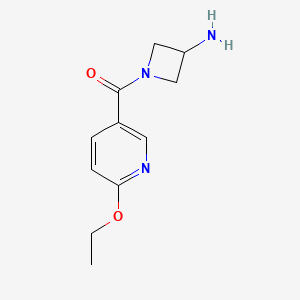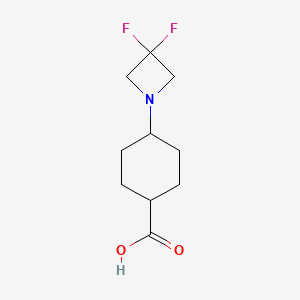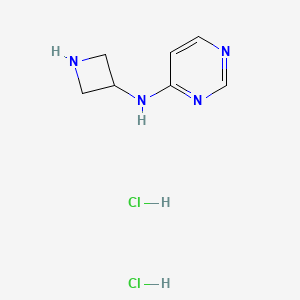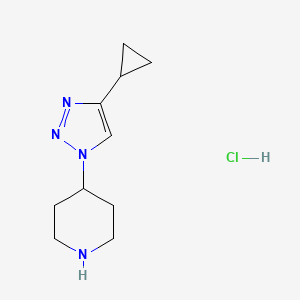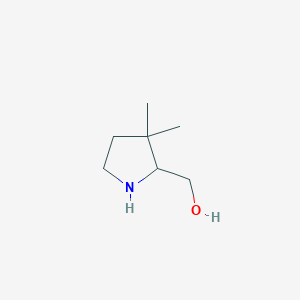
(3,3-Dimethylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
(3,3-Dimethylpyrrolidin-2-yl)methanol, also known as DMPM, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DMPM is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a solvent in the manufacture of polymers, resins, and plastics.
Applications De Recherche Scientifique
Applications in Organocatalysis
Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, proved effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The process achieved good to high yields with enantioselectivity up to 56% ee, emphasizing the potential of pyrrolidinemethanol derivatives in asymmetric synthesis (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : A prolinol-derived ligand, specifically (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with up to 97% yield and 97% ee. This showcases its efficiency in promoting enantioselective reactions under mild conditions (Munck et al., 2017).
Applications in Catalysis
Synthesis of Nickel Complexes : Complexes with bidentate N,O-type ligands were synthesized and tested for ethylene oligomerization. Notably, a specific complex demonstrated high activity with a turnover frequency of up to 187,500 mol C2H4 (mol Ni h)⁻¹, revealing the potential of pyrrolidinemethanol derivatives in catalytic processes (Kermagoret & Braunstein, 2008).
Asymmetric Copolymerization : Dimeric zinc complexes with pyrrolidin-2-yl)methanol derivatives were employed in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This process led to copolymers with chiral ligand groups, signifying the utility of these complexes in producing polymers with specific properties (Nakano et al., 2003).
Applications in Chemical Synthesis
- Synthesis of Organic Molecules : Research has demonstrated the utility of pyrrolidinemethanol derivatives in the synthesis of various organic molecules, including the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005), and the preparation of 3,4-cis-disubstituted pyrrolidin-2-ones (Arfaoui et al., 2015).
Propriétés
IUPAC Name |
(3,3-dimethylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILQZSDPLHDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



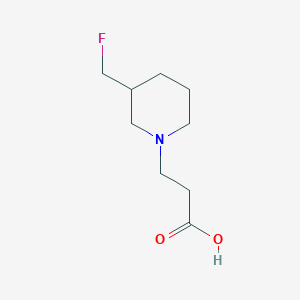
![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
